![molecular formula C5H9F2NO B2963343 [3-(Difluoromethyl)oxetan-3-yl]methanamine CAS No. 1781121-31-0](/img/structure/B2963343.png)
[3-(Difluoromethyl)oxetan-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Difluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Reaction Conditions: Low temperatures, inert atmosphere.
Major Products Formed:
Oxidation Products: Oxetane derivatives.
Reduction Products: Difluoromethyl-substituted amines.
Substitution Products: Various nucleophile-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(Difluoromethyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design of new drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as agrochemicals, polymers, and advanced materials .
作用機序
The mechanism of action of [3-(Difluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxetane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
類似化合物との比較
- [3-(Trifluoromethyl)oxetan-3-yl]methanamine
- [3-(Chloromethyl)oxetan-3-yl]methanamine
- [3-(Bromomethyl)oxetan-3-yl]methanamine
Comparison: Compared to [3-(Trifluoromethyl)oxetan-3-yl]methanamine, [3-(Difluoromethyl)oxetan-3-yl]methanamine has a lower degree of fluorination, which can result in different chemical reactivity and biological activity. The presence of two fluorine atoms instead of three can influence the compound’s electronic properties and its interactions with target molecules .
特性
IUPAC Name |
[3-(difluoromethyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(1-8)2-9-3-5/h4H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCJBLFQIECEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
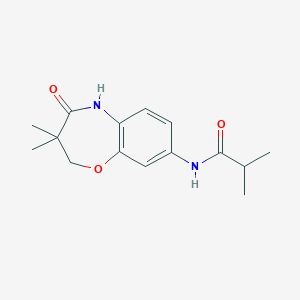
![N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2963261.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
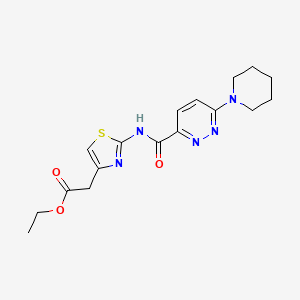
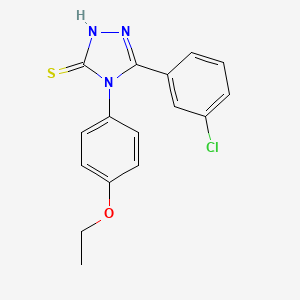
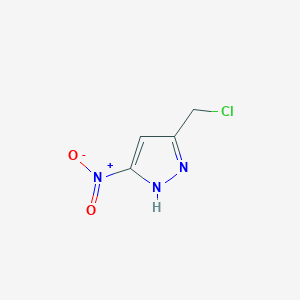
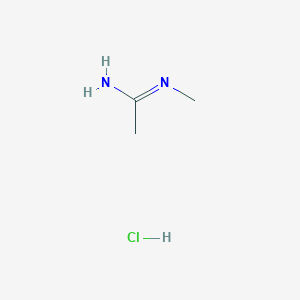
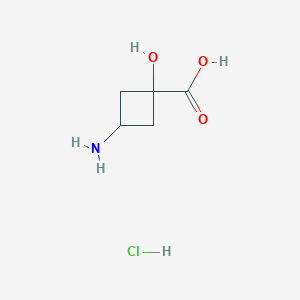


![5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2963283.png)
